molecular formula C25H21BrN2O5 B409541 N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide CAS No. 312527-88-1

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B409541
CAS No.: 312527-88-1
M. Wt: 509.3g/mol
InChI Key: XLYAOZBFXSOJGB-UHFFFAOYSA-N
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Description

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C25H21BrN2O5 and its molecular weight is 509.3g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications

Researchers have developed novel synthetic routes and methodologies leveraging the structural features of compounds related to N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide. For example, the work by Yang et al. (2019) describes a new synthetic route for 3-bromo-1,2-dihydroquinoline derivatives, showcasing a TBAB/Oxone-mediated radical 6-endo-trig ortho-cyclization of 2-alkynylbenzamide. This process exhibits moderate functional group tolerance and high reaction efficiency, providing a foundation for further functionalization of dihydroquinoline derivatives (Yang et al., 2019).

Pharmacological Activities

The compound and its derivatives have been investigated for their pharmacological properties, including anti-inflammatory and antiviral activities. A study by Selvam et al. (2010) synthesized novel 2,3-disubstitutedquinazolin-4(3H)-ones and evaluated their in vitro antiviral activity against HIV, HSV, and vaccinia viruses. Among these, a specific derivative exhibited significant antiviral activity against Herpes simplex and vaccinia viruses, highlighting the potential of these compounds in antiviral therapy (Selvam et al., 2010).

Material Science Applications

In the field of material science, the quinazoline derivatives have shown promise as additives in lubricating oils and as components in the synthesis of dyes. Habib et al. (2014) explored the antioxidant and corrosion inhibition properties of quinazoline derivatives for lubricating oils, identifying compounds with high antioxidant activity. This study suggests the utility of these compounds in enhancing the performance and longevity of lubricating oils (Habib et al., 2014).

Properties

IUPAC Name

N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2O5/c1-31-19-11-15(12-20(32-2)23(19)33-3)24(29)28-22-21(14-7-5-4-6-8-14)17-13-16(26)9-10-18(17)27-25(22)30/h4-13H,1-3H3,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYAOZBFXSOJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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